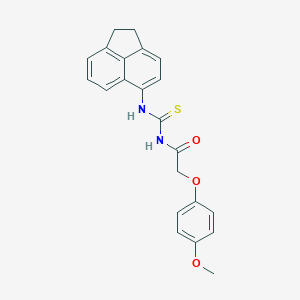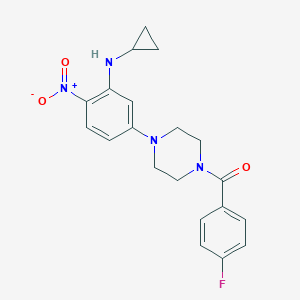![molecular formula C22H29N3O2S B399390 4-butoxy-N-[[4-(diethylamino)phenyl]carbamothioyl]benzamide](/img/structure/B399390.png)
4-butoxy-N-[[4-(diethylamino)phenyl]carbamothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butoxy-N-[[4-(diethylamino)phenyl]carbamothioyl]benzamide is a chemical compound known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a butoxy group, a diethylamino group, and a carbamothioyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-[[4-(diethylamino)phenyl]carbamothioyl]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated equipment and optimized reaction conditions. This ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-[[4-(diethylamino)phenyl]carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperature, pressure, and pH levels.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted benzamides.
Scientific Research Applications
4-butoxy-N-[[4-(diethylamino)phenyl]carbamothioyl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-butoxy-N-[[4-(diethylamino)phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to proteins or enzymes, altering their activity and leading to various biochemical and physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-butoxy-N-[[4-(diethylamino)phenyl]carbamothioyl]benzamide can be compared with other similar compounds, such as:
4-butoxy-N-{[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide: Known for its potential as a small molecule inhibitor in preclinical studies.
3-butoxy-N-({[4-(diethylamino)phenyl]amino}carbonothioyl)benzamide:
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C22H29N3O2S |
|---|---|
Molecular Weight |
399.6g/mol |
IUPAC Name |
4-butoxy-N-[[4-(diethylamino)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C22H29N3O2S/c1-4-7-16-27-20-14-8-17(9-15-20)21(26)24-22(28)23-18-10-12-19(13-11-18)25(5-2)6-3/h8-15H,4-7,16H2,1-3H3,(H2,23,24,26,28) |
InChI Key |
SYXAPMGVSVIODT-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N(CC)CC |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(3-acetylphenyl)imino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B399307.png)
![2-[3-(2,2-dimethoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B399310.png)
![N-(5-chloro-2-methoxyphenyl)-2-[3-(2,2-dimethoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B399311.png)
![N-(3-chloro-2-methylphenyl)-N'-[(2,4-dichlorophenoxy)acetyl]thiourea](/img/structure/B399315.png)
![N-(4-acetylphenyl)-N'-[(2,4-dichlorophenoxy)acetyl]thiourea](/img/structure/B399316.png)
![N-{[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B399317.png)
![2-(4-methoxyphenoxy)-N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]acetamide](/img/structure/B399318.png)
![2-[3-allyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(4-chloro-2,5-dimethoxyphenyl)acetamide](/img/structure/B399319.png)

![2-(4-methoxyphenoxy)-N-[(2-phenylbenzotriazol-5-yl)carbamothioyl]acetamide](/img/structure/B399322.png)
![3-(1-Naphthyl)-4-thia-1,2-diazaspiro[4.11]hexadec-2-ene](/img/structure/B399324.png)

![N-{4-[(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B399326.png)
![N-[4-({4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B399327.png)
